2-[3-(Trifluoromethyl)phenoxy]aniline
Description
Significance of Fluorinated Aniline (B41778) Derivatives in Organic Synthesis and Chemical Biology Research
Fluorinated aniline derivatives are foundational components in modern organic chemistry and chemical biology, largely due to the unique properties imparted by fluorine atoms. nbinno.comacs.org The incorporation of fluorine, and particularly the trifluoromethyl (CF3) group, into organic molecules can dramatically alter their physicochemical and biological characteristics. chimia.chresearchgate.netmdpi.com
Key properties influenced by fluorination include:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation. chimia.chmdpi.com This increased stability can lead to a longer biological half-life for drug candidates.
Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes and improve bioavailability. acs.orgchimia.chresearchgate.net The trifluoromethyl group is particularly effective in increasing lipophilicity. mdpi.com
Electronic Effects: As the most electronegative element, fluorine acts as a potent electron-withdrawing group. chimia.chresearchgate.net This can modulate the acidity or basicity (pKa) of nearby functional groups, such as the amino group in anilines, which in turn affects a molecule's interaction with biological targets and its solubility. nih.gov
Binding Affinity: The introduction of fluorine can alter the conformation of a molecule and enable new, favorable interactions with protein binding sites, potentially increasing the potency of a drug. nih.gov
Due to these advantageous modifications, fluorinated aniline derivatives are highly valued as intermediates and key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comnih.govtuodaindus.com For instance, the trifluoromethyl group is a common feature in many FDA-approved drugs for a range of diseases. mdpi.com The strategic placement of this group on an aniline scaffold is a well-established method for fine-tuning molecular properties to achieve desired biological activity and pharmacokinetic profiles. mdpi.com
Structural Context and Architectural Features of Phenoxy-Substituted Anilines
Phenoxy-substituted anilines, also known as aminophenyl phenyl ethers, are characterized by two aromatic rings linked by an ether oxygen atom. This diaryl ether framework is a versatile scaffold in the synthesis of various biologically active compounds and pharmaceutical drugs. researchgate.netsigmaaldrich.com
The key architectural features of this class of compounds include:
Versatile Intermediate: The presence of an amino group on one ring provides a reactive handle for a wide array of chemical transformations, such as amide bond formation, diazotization, and alkylation. This makes phenoxy anilines valuable intermediates for building more complex molecular architectures. researchgate.net For example, 2-phenoxyaniline (B124666) is a known starting material for various syntheses. google.com
Modulation of Properties: The substituent pattern on either phenyl ring can be systematically varied to fine-tune the electronic and steric properties of the entire molecule. This modularity is a significant advantage in areas like drug discovery, where precise control over molecular properties is essential.
The combination of the flexible diaryl ether core with the reactive aniline moiety makes phenoxy-substituted anilines important precursors in contemporary organic and medicinal chemistry. researchgate.net
Current Research Perspectives on 2-[3-(Trifluoromethyl)phenoxy]aniline and Related Analogues
For example, isomers such as 3-(2-(Trifluoromethyl)phenoxy)aniline and 4-Phenoxy-3-(trifluoromethyl)aniline are documented and commercially available, indicating their use as synthetic building blocks. nih.govfishersci.es The properties and applications of these related compounds provide insight into the potential research value of this compound. For instance, trifluoromethyl-substituted anilines are crucial intermediates for analgesics and herbicides. ganeshremedies.comgoogle.com
The table below presents data for this compound's direct isomers and closely related analogues, highlighting the active research and commercial interest in this chemical space.
The study of such analogues is often driven by the need to develop novel compounds with specific biological activities. For example, research into pyrazole (B372694) derivatives incorporating trifluoromethylphenyl groups has yielded potent inhibitors of drug-resistant bacteria. nih.gov Similarly, the strategic placement of fluorine is explored to enhance the efficacy of aniline-based compounds in various applications. acs.org The research on 2-methyl-3-(trifluoromethyl)aniline (B1301044) as a key intermediate for the analgesic flunixin (B1672893) further underscores the pharmaceutical relevance of this substitution pattern. ganeshremedies.comgoogle.com
Given these precedents, current research perspectives would likely position this compound as a valuable, yet underexplored, candidate for synthetic programs aimed at discovering new bioactive molecules or functional materials. Its unique combination of a trifluoromethyl group at the meta-position of the phenoxy ring and the aniline moiety at the ortho-position of the ether linkage presents a distinct steric and electronic profile compared to its isomers, warranting further investigation.
Table of Compounds Mentioned
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)17/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOUUUPBRHIVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272245 | |
| Record name | 2-[3-(Trifluoromethyl)phenoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55919-49-8 | |
| Record name | 2-[3-(Trifluoromethyl)phenoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55919-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Trifluoromethyl)phenoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 2-[3-(Trifluoromethyl)phenoxy]aniline
The formation of the diaryl ether bond is the key step in synthesizing the basic scaffold of this compound. This is typically achieved through cross-coupling reactions involving an aryl halide and a phenol (B47542).
Nucleophilic aromatic substitution (SNAr) provides a classical pathway for the formation of diaryl ethers. The Ullmann condensation, a copper-catalyzed variant of SNAr, is a prominent method for this transformation. wikipedia.orgorganic-chemistry.org In a typical Ullmann ether synthesis, an aryl halide reacts with a phenol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgmdpi.com For the synthesis of this compound, this would involve the reaction between a 2-haloaniline (e.g., 2-fluoroaniline (B146934) or 2-chloroaniline) and 3-(trifluoromethyl)phenol, or alternatively, between 1-halo-3-(trifluoromethyl)benzene and 2-aminophenol (B121084).
The reaction mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. organic-chemistry.org Subsequent reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst. organic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org However, modern advancements have introduced the use of ligands, such as diamines or N,N-dimethylglycine, which can significantly accelerate the reaction and allow for milder conditions. rsc.orgacs.org
The presence of the electron-withdrawing trifluoromethyl group on the phenoxy ring can activate the corresponding aryl halide towards nucleophilic attack, potentially facilitating the reaction. Conversely, the aniline (B41778) moiety's amino group is a strong electron-donating group, which can affect the reactivity of the other aromatic ring.
Table 1: General Conditions for Ullmann-Type Diaryl Ether Synthesis
| Component | Description | Examples |
|---|---|---|
| Aryl Halide | Activated or unactivated aryl iodides, bromides, or chlorides. | 1-Iodo-3-(trifluoromethyl)benzene, 2-Bromoaniline |
| Nucleophile | Phenols, alkoxides. | 2-Aminophenol, 3-(Trifluoromethyl)phenol |
| Catalyst | Typically copper(I) salts or copper metal. | Copper(I) oxide (Cu₂O), Copper(I) iodide (CuI) wikipedia.orgnih.gov |
| Base | Inorganic bases are commonly used to deprotonate the phenol. | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) acs.org |
| Ligand (Optional) | Accelerates the reaction and improves yields under milder conditions. | N,N-Dimethylglycine, Phenanthroline, Oxalamides wikipedia.orgrsc.org |
| Solvent | High-boiling polar aprotic solvents. | DMF, NMP, Nitrobenzene wikipedia.org |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds and related C-O bond-forming reactions for diaryl ether synthesis. wikipedia.orgopenochem.org While the Buchwald-Hartwig reaction is primarily known for synthesizing aryl amines from aryl halides and amines, analogous palladium-catalyzed systems are effective for coupling aryl halides with alcohols or phenols to form ethers. orgsyn.orgorganic-chemistry.org
The catalytic cycle for these C-O coupling reactions is similar to that of the amination process. It begins with the oxidative addition of an aryl halide to a Pd(0) complex. youtube.com The resulting Pd(II) species then reacts with the phenoxide (formed by deprotonating the phenol with a base) in a ligand exchange step. The final step is reductive elimination, which forms the C-O bond of the diaryl ether and regenerates the active Pd(0) catalyst. youtube.com
A key to the success of these reactions is the use of bulky, electron-rich phosphine (B1218219) ligands. youtube.com These ligands stabilize the palladium catalyst, promote the crucial oxidative addition and reductive elimination steps, and prevent undesirable side reactions. youtube.com This methodology often provides higher yields and requires milder conditions than the traditional Ullmann condensation. wikipedia.org
Constructing this compound can also be approached through a multi-step sequence, which allows for the strategic introduction of functional groups. libretexts.org A common retrosynthetic analysis would disconnect the molecule at the ether linkage.
One possible forward synthesis could begin with the nitration of a suitable precursor, followed by the ether synthesis, and finally, reduction of the nitro group to an amine. For instance, a reaction could be devised starting with 1-fluoro-2-nitrobenzene (B31998) and 3-(trifluoromethyl)phenol. These would undergo a nucleophilic aromatic substitution (Ullmann or SNAr) to form 2-nitro-1-[3-(trifluoromethyl)phenoxy]benzene. The final step would be the reduction of the nitro group to the desired aniline using standard reducing agents like hydrogen gas with a palladium catalyst, or tin(II) chloride.
Another route involves starting with 2-aminophenol and a suitable trifluoromethyl-substituted benzene, such as 1-bromo-3-(trifluoromethyl)benzene. An Ullmann or Buchwald-Hartwig type C-O coupling reaction would directly form the target molecule. The choice of precursors is often dictated by commercial availability and the reactivity of the substrates. ganeshremedies.com
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based methods. rsc.org These protocols are often performed in the absence of a solvent (or with minimal amounts, known as liquid-assisted grinding), reducing waste and sometimes accelerating reaction times.
The synthesis of diaryl ethers via a mechanochemical copper-catalyzed C-O coupling reaction has been reported. rsc.orgrsc.org This method, often an adaptation of the Ullmann condensation, can be promoted by techniques like electromagnetic milling. rsc.org In a typical procedure, an aryl halide, a phenol, a copper catalyst (e.g., Cu(acac)₂), a ligand, and a base are milled together. rsc.org The mechanical energy facilitates the intimate mixing and activation of the reactants, enabling the coupling reaction to proceed efficiently without bulk solvent and often at room temperature. rsc.org This approach offers advantages in terms of environmental impact and efficiency for the synthesis of diaryl ether scaffolds. rsc.org
Chemical Reactivity and Derivatization Strategies
The chemical reactivity of this compound is dominated by the aniline moiety, which contains a nucleophilic primary amine group attached to an aromatic ring.
The primary amine group of the aniline ring is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives. jfda-online.com These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.
Common derivatization reactions include:
Acylation: The amine can readily react with acyl chlorides or anhydrides in the presence of a base to form amides. For example, reaction with acetyl chloride would yield N-{2-[3-(trifluoromethyl)phenoxy]phenyl}acetamide.
Alkylation: The nitrogen atom can be alkylated using alkyl halides, although over-alkylation to secondary and tertiary amines can be an issue. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method to produce secondary or tertiary amines. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields sulfonamides.
Urea (B33335) and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively.
Diazotization: The primary aromatic amine can be converted to a diazonium salt by reacting with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. Diazonium salts are highly versatile intermediates that can be converted into a wide range of functional groups, including -OH, -F, -Cl, -Br, -I, and -CN, through Sandmeyer or related reactions.
These derivatization strategies allow for systematic structural modifications to explore structure-activity relationships in various applications. mdpi.comgreyhoundchrom.com
Table 2: Potential Derivatization Reactions at the Aniline Moiety
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Acylation | Acyl chloride (R-COCl), Anhydride (B1165640) ((RCO)₂O) | Amide (-NHCOR) |
| Reductive Amination | Aldehyde (R-CHO), NaBH₃CN | Secondary Amine (-NHR) |
| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |
| Urea Formation | Isocyanate (R-NCO) | Urea (-NHCONHR) |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) |
Reactions Involving the Phenoxy Ether Linkage
The diaryl ether bond (C-O-C) is generally robust and resistant to cleavage due to its high stability. wikipedia.org Cleavage typically requires harsh reaction conditions, such as acid-catalyzed nucleophilic substitution, which can proceed through Sₙ1 or Sₙ2 mechanisms depending on the electronic nature of the aryl groups. wikipedia.org
Studies on the cleavage of the 4-O-5 diaryl ether linkage, a bond type found in lignin (B12514952) and structurally related to the bond in this compound, show that it can be broken via hydrogenolysis. researchgate.netnih.gov This process often uses a palladium catalyst and can lead to the formation of smaller aromatic compounds. researchgate.net Additionally, anodic oxidation on a carbon electrode has been reported as a method for the selective cleavage of C–O bonds in diaryl ethers in an aqueous environment. acs.org In a specific example involving the related compound diflufenican, the phenoxy ether linkage was cleaved, yielding 3-trifluoromethylphenol, upon refluxing in a mixture of acetic acid and concentrated hydrochloric acid. researchgate.net
Reactivity Considerations of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic effect deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic aromatic substitution. youtube.com When substitution does occur, the -CF₃ group acts as a meta-director. youtube.com
The C-F bonds in the trifluoromethyl group are very strong, making the group exceptionally stable and robust under most reaction conditions. acs.org However, selective transformations of the -CF₃ group are possible with the appropriate choice of reagents. For example, reactions with nucleophiles can occur under specific conditions where the aromatic ring is sufficiently activated or when the -CF₃ group can act as a leaving group in an SₙAr reaction. acs.orgacs.org While generally considered unreactive, its strong electron-withdrawing nature can influence the reactivity of other parts of the molecule.
Regioselectivity Challenges and Methodologies in Functionalization
Predicting the site of functionalization (regioselectivity) in this compound is complex due to the competing directing effects of its substituents.
Aniline Ring: The amino (-NH₂) group is a potent activating group and is ortho-, para-directing for electrophilic aromatic substitution. byjus.comwikipedia.org The large phenoxy group attached at the ortho position provides significant steric hindrance, likely favoring substitution at the para-position (position 5) and to a lesser extent the other ortho-position (position 6).
Phenoxy Ring: The trifluoromethyl (-CF₃) group is strongly deactivating and meta-directing. youtube.com The ether oxygen is an activating, ortho-, para-directing group. The combined effect makes positions 2', 4', and 6' on this ring deactivated to electrophilic attack compared to the aniline ring.
Therefore, electrophilic substitution is overwhelmingly likely to occur on the activated aniline ring, primarily at the para position relative to the amino group, due to the combination of electronic activation and steric hindrance.
The high reactivity of the amino group can interfere with reactions intended for other parts of the molecule. To achieve chemoselectivity, the amino group can be temporarily protected. uchicago.eduorganic-chemistry.org A protecting group reduces the nucleophilicity and activating effect of the -NH₂ group, allowing other transformations to be carried out. organic-chemistry.org The ideal protecting group is easily introduced, stable to the desired reaction conditions, and can be removed selectively and efficiently. uchicago.edu
Common protecting groups for anilines include carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), and acyl groups. nih.gov For example, converting the amine to an acetamide (B32628) by reacting it with acetic anhydride not only protects the amine but also moderates its activating effect, which can be useful in controlling reactions like halogenation. After the desired reaction is complete, the protecting group is removed (deprotected) to restore the primary amine. organic-chemistry.org The choice of protecting group depends on its stability to the subsequent reaction conditions; for instance, Boc groups are acid-labile, while others may be removed under basic or reductive conditions, allowing for an orthogonal strategy. organic-chemistry.org
Table 3: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis |
| 9-Phenyl-9-fluorenyl | Pf | 9-Bromo-9-phenylfluorene | Mildly acidic conditions or reduction |
Directed Metalation Approaches
Directed ortho-metalation (DoM) represents a potent strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This methodology leverages the ability of a directing metalation group (DMG) to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form a stabilized aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high precision, a task that is often challenging using traditional electrophilic aromatic substitution methods. wikipedia.orgresearchgate.net
For a molecule with the complexity of this compound, which possesses multiple aromatic rings and potential directing sites, the DoM strategy offers a predictable pathway for selective C-H bond activation. The inherent directing capabilities of heteroatom-containing functional groups are central to this approach. baranlab.org The primary amine of the aniline moiety and the ether oxygen are both potential Lewis basic sites that can direct metalation. wikipedia.org
However, the free amino group (-NH2) contains an acidic proton that would be preferentially abstracted by the organolithium base. Therefore, protection of the amine is a prerequisite for successful directed ortho-lithiation. Conversion of the amine to a more robust and powerful DMG, such as a pivalamide (B147659) (-NHCOt-Bu) or a carbamate, is a common and effective strategy. scispace.com The pivalamido group, in particular, is an excellent DMG that reliably directs metalation to its ortho position.
In the case of N-pivaloyl-2-[3-(trifluoromethyl)phenoxy]aniline, the pivalamido group is a significantly stronger directing group than the ether oxygen. harvard.edu Consequently, upon treatment with a strong lithium base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C), deprotonation is expected to occur exclusively at the C3 position of the aniline ring, which is ortho to the powerful pivalamido DMG. researchgate.net The trifluoromethyl group on the adjacent phenoxy ring exerts a deactivating electronic effect but is too distant to significantly influence the regioselectivity of this kinetically controlled lithiation process.
The resulting lithiated intermediate is a versatile nucleophile that can react with a diverse array of electrophiles to yield 3-substituted derivatives. This approach provides a highly regioselective route to functionalized analogs of this compound that would be difficult to access otherwise. Subsequent deprotection of the pivaloyl group can then furnish the free aniline if desired.
The table below outlines a representative, though not exhaustive, range of transformations possible from the lithiated intermediate of N-pivaloyl-2-[3-(trifluoromethyl)phenoxy]aniline, showcasing the versatility of the directed metalation strategy.
Table 1: Representative Electrophilic Quench of the Lithiated Intermediate Click on the headers to sort the table.
| Electrophile (E+) | Reagent | Resulting Product (after deprotection) | Functional Group Introduced |
| Iodination | Iodine (I₂) | 3-Iodo-2-[3-(trifluoromethyl)phenoxy]aniline | Iodo |
| Carboxylation | Carbon Dioxide (CO₂) | 2-Amino-6-[3-(trifluoromethyl)phenoxy]benzoic acid | Carboxylic Acid |
| Formylation | N,N-Dimethylformamide (DMF) | 2-Amino-6-[3-(trifluoromethyl)phenoxy]benzaldehyde | Aldehyde |
| Hydroxymethylation | Formaldehyde (CH₂O) | {2-Amino-6-[3-(trifluoromethyl)phenoxy]phenyl}methanol | Hydroxymethyl |
| Silylation | Trimethylsilyl chloride (TMSCl) | 3-(Trimethylsilyl)-2-[3-(trifluoromethyl)phenoxy]aniline | Trimethylsilyl |
| Borylation | Triisopropyl borate (B1201080) (B(OiPr)₃) | {2-Amino-6-[3-(trifluoromethyl)phenoxy]phenyl}boronic acid | Boronic Acid |
| Stannylation | Tributyltin chloride (Bu₃SnCl) | 3-(Tributylstannyl)-2-[3-(trifluoromethyl)phenoxy]aniline | Tributylstannyl |
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed insight into the connectivity and chemical environment of atoms. For 2-[3-(Trifluoromethyl)phenoxy]aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on its two phenyl rings and the amine (NH₂) protons. The exact chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-donating amino group and ether linkage, and the strongly electron-withdrawing trifluoromethyl (CF₃) group. The protons on the aniline (B41778) ring are expected to appear in a different region compared to those on the phenoxy ring containing the CF₃ group. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal the coupling between adjacent protons, helping to assign each signal to a specific position on the rings.
¹H NMR Spectral Data A representative data table would be structured as follows. Note: Experimental data is required for population.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum would show a total of 13 signals for the 13 carbon atoms, assuming no accidental overlap. The chemical shifts are highly dependent on the electronic environment. The carbon atom directly attached to the trifluoromethyl group is expected to show a characteristic quartet in a proton-coupled spectrum due to C-F coupling and will appear at a specific chemical shift. The carbons bonded to the nitrogen of the amine group and the ether oxygen will also have distinctive shifts.
¹³C NMR Spectral Data A representative data table would be structured as follows. Note: Experimental data is required for population.
| Chemical Shift (δ) ppm | Assignment |
|---|
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy as a Probe
¹⁹F NMR spectroscopy is a highly sensitive and specific technique for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the CF₃ group's electronic environment. Since there are no adjacent fluorine or hydrogen atoms to couple with, the signal typically appears as a singlet, providing a clean and unambiguous probe for the trifluoromethyl moiety.
¹⁹F NMR Spectral Data A representative data table would be structured as follows. Note: Experimental data is required for population.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays absorption bands corresponding to the stretching and bending vibrations of its specific functional groups. Key expected vibrations include the N-H stretches of the primary amine, the C-O-C asymmetric stretch of the diaryl ether linkage, and the strong, characteristic C-F stretching bands of the trifluoromethyl group. Additionally, the spectrum will show absorptions related to the aromatic C-H and C=C bonds of the phenyl rings.
FT-IR Spectral Data A representative data table would be structured as follows. Note: Experimental data is required for population.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data unavailable | Data unavailable | N-H stretch |
| Data unavailable | Data unavailable | Aromatic C-H stretch |
| Data unavailable | Data unavailable | Aromatic C=C stretch |
| Data unavailable | Data unavailable | C-O-C asymmetric stretch |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, particularly those involving symmetric vibrations and non-polar bonds. For this compound, the symmetric vibrations of the aromatic rings and the C-O-C symmetric stretch are expected to be prominent Raman bands. This technique helps to confirm the assignments made from the IR spectrum and provides a more complete vibrational analysis of the molecule.
FT-Raman Spectral Data A representative data table would be structured as follows. Note: Experimental data is required for population.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data unavailable | Data unavailable | Aromatic ring (symmetric stretch) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to excite electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, provides a characteristic fingerprint of the compound's chromophoric system.
The UV-Vis spectrum of this compound is anticipated to be a composite of the electronic transitions originating from the aniline and the 3-(trifluoromethyl)phenoxy moieties. The aniline portion typically exhibits two absorption bands: a strong primary band (π → π* transition) around 230-240 nm and a weaker secondary band (n → π* transition) around 280-290 nm. The presence of the ether linkage and the trifluoromethyl group on the phenoxy ring is expected to cause a bathochromic (red) shift in these absorption maxima.
Theoretical studies on related molecules, such as 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline, have been conducted to predict their electronic properties, including UV-Vis spectra. researchgate.net For instance, the UV-Vis spectrum of 2-(trifluoromethyl)aniline has been a subject of both experimental and theoretical investigation. researchgate.net Similarly, the electronic absorption properties of other substituted anilines and phenoxy derivatives have been reported, providing a basis for predicting the spectral features of the target compound. researchgate.netnih.gov
Table 1: Predicted UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Ethanol)
| Predicted Absorption Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| Band I (Primary) | ~240 - 250 | High | π → π |
| Band II (Secondary) | ~285 - 295 | Low to Medium | n → π |
Note: The values in this table are estimations based on the spectral data of structurally similar compounds and general principles of UV-Vis spectroscopy. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous confirmation of its molecular formula, C₁₃H₁₀F₃NO.
Electron ionization (EI) is a common technique used in mass spectrometry. In the EI-MS of this compound, the molecule would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique characteristic of the molecule and provides valuable structural information.
The fragmentation of the molecular ion of this compound is expected to proceed through several key pathways. Cleavage of the ether bond is a likely fragmentation route, leading to the formation of ions corresponding to the aniline and the trifluoromethylphenoxy moieties. The loss of the trifluoromethyl group (-CF₃) is another characteristic fragmentation for compounds containing this substituent.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula |
| 253 | [M]⁺˙ (Molecular Ion) | [C₁₃H₁₀F₃NO]⁺˙ |
| 160 | [M - C₆H₄NH₂]⁺ | [C₇H₄F₃O]⁺ |
| 92 | [M - C₇H₄F₃O]⁺ | [C₆H₆N]⁺ |
| 145 | [M - CF₃ - H₂O]⁺˙ | [C₁₂H₈NO]⁺˙ |
| 69 | [CF₃]⁺ | [CF₃]⁺ |
Note: The m/z values and proposed fragment structures are predictions based on established fragmentation patterns of aromatic ethers, anilines, and trifluoromethyl-substituted compounds.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
No published studies were found that performed DFT calculations on 2-[3-(Trifluoromethyl)phenoxy]aniline.
Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy gap for this compound, are not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Surface Analysis
An MEP surface analysis for this compound, which would identify the electrophilic and nucleophilic sites, has not been reported.
Prediction of Non-Linear Optical (NLO) Properties
There are no available theoretical predictions or experimental measurements of the non-linear optical properties, such as polarizability and hyperpolarizability, for this specific compound.
Natural Bond Orbital (NBO) Analysis and Atomic Charge Distributions
A Natural Bond Orbital (NBO) analysis, which provides insights into charge delocalization and intramolecular interactions, has not been published for this compound. Consequently, data on its atomic charge distributions are also unavailable.
Theoretical Determination of Vibrational Frequencies
A theoretical calculation and analysis of the vibrational frequencies (FT-IR and Raman spectra) for this compound could not be found.
Thermodynamic Characteristics from Theoretical Calculations
Information on the theoretically derived thermodynamic properties, such as heat capacity, entropy, and enthalpy, for this compound is not present in the available scientific literature.
Conformational Analysis and Potential Energy Surface (PES) Studies
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of "this compound". The molecule's structure is largely defined by the dihedral angles between the two aromatic rings. A potential energy surface (PES) scan, typically performed using Density Functional Theory (DFT), can map the energy landscape as a function of these rotations.
For molecules with complex structures, identifying the global minimum energy conformation is a primary goal. This is achieved by systematically rotating key dihedral angles and calculating the corresponding energy at each point. The resulting PES plot reveals the most stable conformers (local and global minima) and the energy barriers between them. While specific PES studies for "this compound" are not extensively documented in publicly available literature, the general methodology involves optimizing the geometry at a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to locate the lowest energy structures. The study of similar, though different, molecules like L-proline demonstrates how PES scans can elucidate conformational stability and the rigidity of molecular structures. orgsyn.orgsigmaaldrich.com
Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions
The Gauge-Independent Atomic Orbital (GIAO) method is a powerful quantum chemical tool for the accurate prediction of NMR chemical shifts. researchgate.net This method, often employed within the framework of DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. These theoretical values can then be correlated with experimental NMR spectra to aid in structure elucidation and assignment of chemical shifts.
For "this compound", GIAO calculations would be particularly useful for assigning the ¹H, ¹³C, and ¹⁹F NMR signals. The presence of the trifluoromethyl group makes ¹⁹F NMR a valuable characterization technique. DFT-GIAO methods have been shown to accurately predict ¹⁹F chemical shifts for various fluorine-containing moieties, including CF₃ groups. researchgate.net By comparing the calculated chemical shifts with experimental data, a high degree of confidence in the structural assignment can be achieved.
Table 1: Predicted NMR Chemical Shifts (Illustrative) This table is illustrative as specific GIAO data for this compound is not available in the provided search results. The values would be obtained from quantum chemical calculations.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (Amino) | Value |
| ¹³C (CF₃) | Value |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. nih.govsfasu.edu It provides information about the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π, n → π).
The application of TD-DFT to "this compound" would allow for the prediction of its UV-Vis absorption spectrum. The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding molecular orbitals involved in the electronic transitions. This information is valuable for understanding the photophysical properties of the molecule and its potential use in applications such as optical materials or as a chromophore. Studies on other organic molecules have demonstrated that TD-DFT, often using functionals like B3LYP, can yield absorption spectra that are in good agreement with experimental measurements. scirp.org
Table 2: Predicted Electronic Transitions (Illustrative) This table is illustrative as specific TD-DFT data for this compound is not available in the provided search results. The values would be obtained from TD-DFT calculations.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| HOMO → LUMO | Value | Value | Value |
Theoretical Studies of Hyperpolarizability and Hyperconjugative Interactions
The study of hyperpolarizability is essential for identifying materials with nonlinear optical (NLO) properties. Molecules with large hyperpolarizability values have the potential to be used in advanced applications like optical data storage and laser technology. Theoretical calculations, often using DFT, can predict the first-order hyperpolarizability (β) of a molecule.
For "this compound", the presence of both an electron-donating amino group and an electron-withdrawing trifluoromethyl group suggests the potential for significant NLO properties. Computational studies would involve optimizing the molecular geometry and then calculating the hyperpolarizability tensors.
The Versatility of this compound in Advanced Organic Synthesis
The chemical compound this compound stands as a significant building block in the field of modern organic synthesis. Its molecular architecture, which combines a reactive aniline (B41778) moiety with a phenoxy ether linkage and an electron-withdrawing trifluoromethyl group, offers a unique platform for constructing complex and functionally diverse molecules. This strategic combination of functional groups makes it a valuable intermediate in various synthetic applications, ranging from the development of novel materials to the synthesis of biologically active compounds for pharmaceutical and agricultural use.
Applications in Advanced Organic Synthesis
The utility of 2-[3-(Trifluoromethyl)phenoxy]aniline in advanced organic synthesis is multifaceted. The aniline (B41778) group provides a reactive handle for a multitude of transformations, while the trifluoromethyl-substituted phenoxy portion of the molecule imparts specific electronic properties, enhanced lipophilicity, and metabolic stability to the resulting derivatives. These characteristics are highly sought after in the design of specialized chemicals.
The structure of this compound makes it an exemplary starting material for the synthesis of intricate molecular frameworks. The presence of the trifluoromethyl (CF3) group is particularly notable, as its incorporation into organic molecules is a prominent strategy in medicinal chemistry to enhance the efficacy of drug candidates. nih.govmdpi.com The CF3 group can improve properties such as metabolic stability and binding affinity. beilstein-journals.orgbeilstein-journals.orgnih.gov
This aniline derivative serves as a modular component for creating more elaborate structures. researchgate.net For instance, analogous trifluoromethyl-substituted anilines are fundamental in producing high-performance fluorinated materials, where the CF3 group confers exceptional thermal stability and chemical resistance. tuodaindus.com Synthetic routes have been developed for various complex molecules using aniline derivatives as the core, such as the synthesis of pyrazole (B372694) derivatives which have shown potent activity as growth inhibitors of drug-resistant bacteria. nih.gov The synthesis of 3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline, a related compound, highlights the value of this structural motif in creating molecules for diverse scientific applications. evitachem.com
Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.orgnih.govnih.gov Aniline derivatives are frequently employed as key reactants in these processes. Research has demonstrated the feasibility of using anilines in trifluoromethylarylation reactions of alkenes, allowing for the simultaneous formation of two new carbon-carbon bonds in one pot. nih.gov
While specific MCRs involving this compound are not extensively documented, the reactivity of its aniline group makes it a prime candidate for such transformations. For example, three-component reactions involving an aniline, an aldehyde, and a third component are common for building heterocyclic systems. nih.gov Microwave-assisted MCRs have been successfully used to synthesize trifluoromethyl-substituted pyrazolo[4,3-c]pyridines from related chloro-pyrazole aldehydes and amines, showcasing a powerful method for creating complex fluorinated heterocycles. beilstein-journals.orgnih.gov The use of anilines as a non-prefunctionalized aromatic source in these reactions underscores their utility and potential for integration into efficient synthetic strategies. nih.gov
The this compound molecule contains two aromatic rings that can be functionalized, making it a versatile precursor for a wide array of substituted aromatic compounds. The aniline moiety can be readily transformed into other functional groups through well-established reactions. For example, diazotization of the amino group allows for its replacement with halogens, cyano groups, or hydroxyl groups, opening pathways to numerous derivatives.
Protocols for the synthesis of a broad spectrum of ortho-trifluoromethoxylated aniline derivatives have been established, demonstrating the utility of these compounds as synthetic building blocks. nih.govnih.govresearchgate.net The development of synthetic routes to hindered anilines like 2,4,6-tris(trifluoromethyl)aniline (B44841) from simpler starting materials further illustrates the role of aniline derivatives as key intermediates in building up molecular complexity on an aromatic core. researchgate.net The inherent reactivity of the aniline and the electronic influence of the trifluoromethylphenoxy group allow for selective modifications, leading to a diverse library of compounds for research and development in materials science and medicinal chemistry.
The primary amine of this compound is a nucleophilic functional group that readily participates in reactions to form ureas and amides. These functional groups are prevalent in biologically active molecules and are important for establishing hydrogen bonding interactions. nih.gov
The synthesis of amides can be achieved by reacting the aniline with carboxylic acids or their derivatives, such as acyl chlorides. Similarly, ureas are synthesized through the reaction of the aniline with isocyanates. These reactions are generally high-yielding and straightforward, making them suitable for creating libraries of compounds for research screening. A direct synthesis method for amides using urea (B33335) as a nitrogen source has also been developed, offering a cost-effective and convenient alternative. rsc.org The herbicide Flufenacet, an N-substituted acetamide (B32628), is a prominent example of a complex amide derived from a fluorinated aniline-related structure, underscoring the industrial relevance of this chemical transformation. nih.govnih.gov
| Derivative Type | Reactant | Resulting Functional Group |
| Amide | Carboxylic Acid / Acyl Chloride | -NH-C(=O)-R |
| Urea | Isocyanate | -NH-C(=O)-NH-R |
The inclusion of fluorine atoms, particularly trifluoromethyl groups, is a well-established strategy in the design of modern agrochemicals to enhance their biological efficacy. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov Trifluoromethyl-substituted anilines are critical intermediates in the synthesis of numerous pesticides and herbicides. tuodaindus.comgoogle.com
The structural motif of this compound is found in the precursors to several important agrochemicals. For instance, the synthesis of the insecticide Flufenoxuron involves an intermediate, 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) aniline, which shares the core trifluoromethyl-phenoxy-aniline structure. google.com Furthermore, the herbicide Flufenacet is an oxyacetanilide whose synthesis involves related fluorinated aniline precursors. wikipedia.orggoogle.com The demand for trifluoromethylpyridine derivatives, used as intermediates for crop-protection products, further highlights the importance of fluorinated aromatic amines in the agrochemical industry. nih.gov These examples confirm that this compound is a valuable intermediate for developing new, effective, and environmentally optimized crop protection agents. tuodaindus.com
Research in Material Science and Polymer Chemistry
Incorporation into Fluorinated Polymer Systems
Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique electrical and optical properties. The introduction of fluorine-containing monomers like 2-[3-(Trifluoromethyl)phenoxy]aniline is a key strategy for designing next-generation materials.
The synthesis of polyimides from diamines containing trifluoromethyl and phenoxy groups is a well-established method for enhancing polymer properties. researchgate.netresearchgate.net Typically, a two-stage process is employed, starting with the polycondensation reaction between a diamine, such as an isomer or derivative of trifluoromethyl-phenoxy aniline (B41778), and an aromatic tetracarboxylic dianhydride. This reaction forms a soluble poly(amic acid) precursor, which is then converted into the final polyimide through thermal or chemical imidization. researchgate.net
The incorporation of the this compound moiety into the polyimide chain has been shown to yield polymers with a desirable combination of characteristics. For instance, fluorinated polyimides derived from diamines containing trifluoromethylphenoxy units exhibit excellent solubility in a range of organic solvents, including N-methylpyrrolidinone (NMP), N,N-dimethylacetamide (DMAc), and even less polar solvents like chloroform (B151607) (CHCl3) and tetrahydrofuran (B95107) (THF). researchgate.netnih.gov This enhanced solubility is a significant advantage for processing, as it allows for the formation of high-quality, transparent, and tough films via solution casting. researchgate.net
Research has demonstrated that these novel polyimides possess high thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net Furthermore, they exhibit high glass transition temperatures (Tg), which is a measure of a polymer's thermal resistance. core.ac.uk The presence of the bulky and rigid trifluoromethyl group helps to restrict segmental motion, contributing to these high Tg values. nih.gov
The electrical and optical properties are also favorably influenced. Polyimides containing these fluorinated moieties have been reported to have low dielectric constants and low water absorption, making them suitable for microelectronics applications. researchgate.netresearchgate.net The disruption of intermolecular charge-transfer complex formation by the trifluoromethyl groups can lead to polymers with high optical transparency and low color intensity, which is critical for optical films. researchgate.netnih.gov
| Polymer System | Glass Transition Temp. (Tg) | Decomposition Temp. (5% wt loss) | Dielectric Constant (1 MHz) | Water Absorption (%) | Solubility | Reference |
|---|---|---|---|---|---|---|
| 6FADAP-based Polyimide | 290 °C | ~500 °C | 2.81 | 1.9 | Soluble in NMP, DMAc, THF, CHCl3 | researchgate.net |
| 6FDA/TFDB Polyimide | Not specified | Not specified | 2.8 | 0.2 | Soluble in DMAc, THF, Acetone | researchgate.net |
| ATPT-based FPIs | Not specified | 463-508 °C | Not specified | 0.61-0.72 | Good | researchgate.net |
Compounds like this compound are considered valuable specialty chemical building blocks in material science. apolloscientific.co.uksigmaaldrich.com A building block is a molecule that can be readily reacted to form a larger, more complex structure. The aniline functional group allows this compound to participate in polymerization reactions, such as polycondensation with dianhydrides to form polyimides or with diisocyanates to form polyureas. core.ac.ukwikipedia.org
The demand for fluorinated building blocks is driven by their ability to impart specific, desirable properties to the final material. apolloscientific.co.uksigmaaldrich.com The trifluoromethyl group, in particular, is a key substituent used to modify the physical and chemical properties of polymers. sigmaaldrich.com These building blocks are crucial for creating materials for advanced technologies, including applications in the aerospace and electronics industries where high performance is paramount. core.ac.ukukm.my The use of such building blocks enables a modular approach to polymer design, where properties can be fine-tuned by selecting monomers with specific functional groups. ukm.myrsc.org
Investigating the Influence of the Trifluoromethyl and Phenoxy Moieties on Polymer Characteristics
The specific chemical groups within the this compound monomer each play a distinct role in shaping the final properties of the polymers into which they are incorporated.
The Trifluoromethyl (-CF3) group has a profound impact due to its unique combination of properties:
High Electronegativity and Electron-Withdrawing Effect : The -CF3 group is strongly electron-withdrawing, which can influence the electronic properties of the polymer, including its reactivity and interactions with other molecules. nih.gov
Bulkiness and Rigidity : Compared to a methyl group, the -CF3 group is bulkier. nih.gov Its presence in a polymer chain introduces steric hindrance, which can disrupt close packing of the polymer chains. This leads to increased free volume, which in turn enhances solubility and gas permeability while often lowering the dielectric constant. nih.gov The rigidity of the group also restricts the rotation of polymer segments, contributing to higher glass transition temperatures. core.ac.uk
Lipophilicity : The -CF3 group increases the lipophilicity of the molecule, which can reduce water absorption in the resulting polymer, a critical property for materials used in electronic applications. nih.gov
Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability compared to their non-fluorinated counterparts, an effect attributed to the strength of the carbon-fluorine bond. apolloscientific.co.uksigmaaldrich.com
The Phenoxy moiety , which includes a flexible ether linkage (-O-), also contributes significantly to the polymer's characteristics:
Flexibility : The ether linkage introduces flexibility into the otherwise rigid polymer backbone. This enhanced flexibility can improve the processability of the polymer, making it easier to form into films or other shapes. researchgate.net It can also contribute to the toughness of the material.
Solubility : The introduction of flexible ether linkages is a common strategy to improve the solubility of aromatic polyimides, which are often intractable. researchgate.net
Thermal and Oxidative Stability : The aromatic nature of the phenoxy group helps maintain good thermal and oxidative stability, which is characteristic of aromatic polymers. core.ac.uk
| Moiety | Property Influenced | Observed Effect | Reference |
|---|---|---|---|
| Trifluoromethyl (-CF3) | Solubility | Increases solubility by disrupting chain packing | researchgate.netnih.gov |
| Thermal Stability (Tg) | Increases Tg due to restricted chain mobility | core.ac.uk | |
| Dielectric Constant | Lowers dielectric constant due to increased free volume | researchgate.netresearchgate.net | |
| Water Absorption | Decreases water uptake due to increased lipophilicity | nih.gov | |
| Phenoxy (-O-) | Processability/Solubility | Improves by introducing flexibility into the polymer backbone | researchgate.net |
| Mechanical Properties | Contributes to film toughness | researchgate.net |
Catalysis and Ligand Design Research
Design of Phenoxyaniline-Based Ligands for Metal Complexation
The design of ligands derived from 2-[3-(Trifluoromethyl)phenoxy]aniline is centered on leveraging its inherent structural and electronic features to create effective metal complexes. The phenoxyaniline (B8288346) framework provides a versatile platform for generating multidentate ligands, which are crucial for stabilizing transition metal catalysts.
The synthesis of phenoxyaniline-based ligands often involves the condensation of the primary amine group with aldehydes or ketones to form Schiff base ligands. This reaction is a straightforward and modular approach to introduce additional coordinating sites and to systematically vary the steric and electronic environment around the metal center. The resulting ligands, typically bidentate or tridentate, can chelate to a metal ion through the nitrogen atom of the amine (or imine in the case of a Schiff base) and the oxygen atom of the phenoxy group.
The presence of the trifluoromethyl (CF₃) group on the phenoxy ring is a key design element. The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. vaia.comnih.govnih.govacs.org This electronic perturbation is transmitted through the phenoxy ring and the ether linkage to the coordinating oxygen atom, and subsequently to the metal center. This can significantly modulate the electron density at the metal, which is a critical factor in many catalytic cycles.
| Feature | Influence on Metal Complexation |
| Phenoxyaniline Backbone | Provides a flexible and pre-organized scaffold for chelation. |
| Amine/Imine Donor | Acts as a primary coordination site to the metal center. |
| Phenoxy Oxygen Donor | Functions as a secondary coordination site, forming a stable chelate ring. |
| Trifluoromethyl Group | Strong electron-withdrawing nature modulates the electronic properties of the metal center. |
Table 1: Key Structural Features of this compound-Based Ligands and Their Influence on Metal Complexation.
Exploration in Transition Metal-Catalyzed Transformations
While specific catalytic applications of complexes derived directly from this compound are not extensively documented in dedicated studies, the structural motifs present in the molecule suggest a range of potential uses in transition metal catalysis. The principles established for other phenoxyaniline and trifluoromethyl-containing ligands provide a strong basis for inferring their likely catalytic roles.
Phenoxyaniline-based complexes have been explored as catalysts in various organic transformations. For instance, salen-type complexes, which can be conceptually related to Schiff base derivatives of phenoxyanilines, are known to be effective catalysts for a variety of reactions, including oxidation, epoxidation, and asymmetric synthesis. nih.govnih.gov The ability of the phenoxy group to support redox processes at the metal center is a valuable attribute.
The strong electron-withdrawing effect of the trifluoromethyl group can enhance the electrophilicity of the metal center. nih.gov This is particularly advantageous in reactions where the metal catalyst acts as a Lewis acid to activate a substrate. Furthermore, in redox catalysis, the CF₃ group can raise the redox potential of the metal complex, making it a more potent oxidizing agent. rsc.org
| Catalytic Reaction | Potential Role of this compound Complexes |
| Oxidation Reactions | The electron-withdrawing CF₃ group can enhance the oxidative power of the metal center, potentially improving catalytic efficiency in alcohol or hydrocarbon oxidation. |
| Lewis Acid Catalysis | Increased electrophilicity of the metal center could be beneficial for reactions like Diels-Alder, Friedel-Crafts, or aldol (B89426) reactions. |
| Polymerization | Complexes of late transition metals with phenoxyaniline-type ligands have been investigated for olefin polymerization. The electronic tuning by the CF₃ group could influence polymer properties. |
| Cross-Coupling Reactions | Palladium complexes with electron-deficient ligands are widely used in cross-coupling chemistry. The electronic properties of the ligand could impact the rates of oxidative addition and reductive elimination. |
Table 2: Potential Applications of this compound-Based Metal Complexes in Catalysis.
Studies on Ligand-Metal Interactions and their Catalytic Implications
The catalytic performance of a metal complex is intrinsically linked to the nature of the interactions between the ligand and the metal ion. In complexes of this compound derivatives, the primary coordination is expected to involve the nitrogen of the aniline (B41778) moiety and the oxygen of the phenoxy group, forming a stable chelate ring.
The electron-withdrawing trifluoromethyl group exerts a significant influence on the electronic structure of the metal center. This effect can be probed using various spectroscopic techniques. For instance, in infrared (IR) spectroscopy of metal carbonyl complexes, a shift of the C-O stretching frequency to higher wavenumbers would be indicative of a more electron-deficient metal center, a direct consequence of the ligand's electron-withdrawing nature.
Computational studies, such as Density Functional Theory (DFT), on related systems have shown that the introduction of electron-withdrawing groups can stabilize the metal's d-orbitals, affecting the energetics of substrate binding and activation. tandfonline.com For a hypothetical complex, one could predict the bond lengths and angles, as well as the electronic distribution.
| Parameter | Expected Value/Observation | Catalytic Implication |
| M-N Bond Length | Typical for metal-amine/imine bonds, potentially slightly elongated due to trans-influence of other ligands. | Influences the stability and lability of the complex. |
| M-O Bond Length | May be slightly longer than in analogous complexes without the CF₃ group due to the reduced electron-donating ability of the phenoxy oxygen. | Affects the strength of the metal-ligand bond and the overall stability of the catalyst. |
| Redox Potential | Anodic shift (more positive potential) compared to non-fluorinated analogues. | The complex is a stronger oxidizing agent, which can be beneficial for oxidative catalysis. rsc.org |
| IR Spectroscopy (for a hypothetical M-CO complex) | Higher ν(CO) stretching frequency. | Indicates a less electron-rich metal center, which can enhance its Lewis acidity. |
Table 3: Predicted Ligand-Metal Interaction Parameters for a Complex of a this compound-Based Ligand and Their Catalytic Implications.
Structure Activity Relationship Sar Studies in Chemical Biology Research
Molecular Interactions with Defined Biological Targets (e.g., Enzymes, Receptors)
While direct studies on 2-[3-(trifluoromethyl)phenoxy]aniline are not extensively documented in the provided literature, the interactions of its core structural motifs can be inferred from studies on analogous compounds, such as flufenamic acid. These analogs are known to interact with a variety of biological targets, including enzymes and receptors.
One significant target for flufenamic acid and its derivatives is the androgen receptor (AR) . nih.govnih.gov These compounds have been identified as inhibitors of AR-mediated transcription, binding to the hormone-binding site of the receptor. nih.govnih.gov This interaction is crucial in the context of diseases like prostate cancer, where the AR plays a pivotal role. nih.gov The general structure of anthranilic acid derivatives allows them to function as antagonists to this receptor.
Another class of enzymes targeted by related structures are aldo-keto reductases (AKRs) , which can influence androgen signaling. nih.gov Furthermore, derivatives of anthranilic acid have been found to inhibit far upstream element-binding protein 1 (FUBP1) , a protein that controls key genes like c-Myc and p21, and is involved in polyamine biosynthesis, a pathway often dysregulated in cancer. nih.gov
The broader class of anthranilic acid derivatives, known as fenamates, are well-known inhibitors of cyclooxygenase (COX) enzymes , which prevents the formation of prostaglandins (B1171923) and results in anti-inflammatory effects. gpatindia.com They have also been shown to bind to prostaglandin (B15479496) F synthase. gpatindia.com More recently, SAR studies on flufenamic acid derivatives have identified them as inhibitors of the Hippo signaling pathway effector, TEAD . researchgate.net
The interactions are highly dependent on the specific arrangement of functional groups, as detailed in the subsequent sections.
Impact of Trifluoromethyl and Phenoxy Groups on Binding Affinity and Modulatory Effects at the Molecular Level
The specific substituents on the aromatic rings of this compound are predicted to have a profound impact on its binding affinity and biological effects. This understanding is largely derived from SAR studies of flufenamic acid and other anthranilic acid derivatives. nih.govpharmacy180.com
The trifluoromethyl (-CF3) group is a key feature. In studies of flufenamic acid analogs targeting the androgen receptor, a single hydrophobic group on the N-aryl ring was found to be crucial for interaction with the hormone-binding site. nih.gov Hydrophobicity is a leading factor for the preferential binding of these compounds. nih.gov For anthranilic acid derivatives in general, the position of substitution on the N-aryl ring is critical, with the meta position (as in this compound) often being favored for activity. gpatindia.compharmacy180.com The potent activity of flufenamic acid, which has a trifluoromethyl group at the 3' position, underscores the importance of this substituent. pharmacy180.com
The phenoxy group in this compound represents a significant structural modification compared to fenamates like flufenamic acid, where a secondary amine links the two aryl rings. In SAR studies of flufenamic acid analogs, the replacement of the secondary amine with an oxygen atom (an ether linkage, similar to the phenoxy group) was shown to significantly decrease or abolish the inhibitory activity on the androgen receptor. nih.govgpatindia.com This suggests that the NH-moiety is essential for this specific activity, likely acting as a hydrogen bond donor in the receptor's binding pocket. gpatindia.compharmacy180.com Therefore, while the trifluoromethyl group is expected to enhance hydrophobic interactions, the phenoxy linkage might lead to a different profile of biological targets compared to its amine-containing counterparts.
The table below summarizes the influence of key structural features based on studies of related anthranilic acid derivatives.
| Structural Feature | Position | Observed Impact on Activity (in Analogs) | Probable Role | Reference |
| Trifluoromethyl Group (-CF3) | 3' (meta) on phenoxy ring | Potent activity in fenamates. Increases hydrophobicity. | Enhances binding to hydrophobic pockets of targets like the androgen receptor. | nih.govpharmacy180.com |
| Phenoxy Linkage (-O-) | Linking aniline (B41778) and trifluoromethylphenyl rings | Replacement of the NH group in fenamates with 'O' decreases activity against the androgen receptor. | Alters hydrogen bonding capacity and conformational flexibility compared to an amine linkage. | nih.govgpatindia.compharmacy180.com |
| Amino Group (-NH2) | On the aniline ring | The NH moiety of the anthranilic acid core is essential for the activity of fenamates. | Acts as a critical hydrogen bonding group for receptor interaction. | gpatindia.compharmacy180.com |
Computational Modeling in Predicting and Elucidating Molecular Interactions
Computational modeling and docking studies are invaluable tools for predicting and understanding the molecular interactions of compounds like this compound with their biological targets. For the broader class of flufenamic acid derivatives, docking analyses have been employed to elucidate their binding modes. researchgate.net
For instance, in the development of flufenamic acid analogs as androgen receptor antagonists, computational models would be used to visualize how these molecules fit into the hormone-binding site. nih.gov Such models can predict the importance of features like the free carboxylic acid and the secondary amine in forming key interactions within the binding pocket. nih.gov Correlation plots derived from SAR studies, which can be computationally generated, have shown that hydrophobicity is a key determinant for the binding of these analogs to the androgen receptor's hormone-binding site over other sites. nih.gov
In studies of other anthranilic acid derivatives, docking simulations are used to predict binding poses and energies, helping to rationalize the observed biological activities. For example, docking of N-Arylhydrazone derivatives of mefenamic acid into the active site of COX enzymes helps to explain their analgesic and anti-inflammatory effects. sciepub.com
While specific computational models for this compound were not detailed in the provided results, it is a standard and expected methodology in the investigation of such compounds. A typical computational workflow would involve:
Homology Modeling: Building a 3D model of the target protein if its crystal structure is unavailable.
Molecular Docking: Simulating the binding of this compound into the active site of a target like the androgen receptor or a COX enzyme to predict binding affinity and orientation.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction.
These computational approaches are essential for refining SAR and guiding the design of more potent and selective analogs.
Investigation as Chemical Probes for Studying Biochemical Pathways
Chemical probes are small molecules used to study the function of proteins and biochemical pathways. Given the interactions of its structural analogs, this compound has the potential to be investigated as a chemical probe.
Analogs like flufenamic acid have already been used to probe the androgen receptor signaling pathway . nih.govnih.gov By inhibiting AR transcriptional activity, these compounds can be used to study the downstream effects of AR blockade. nih.gov Similarly, anthranilic acid derivatives that inhibit FUBP1 serve as probes for the c-Myc and p21 pathways , allowing researchers to study the consequences of inhibiting this master regulator of gene expression. nih.gov The inhibition of polyamine biosynthesis by these compounds also makes them useful tools for studying the role of polyamines in cell growth and cancer. nih.gov
The development of flufenamic acid derivatives as TEAD inhibitors provides chemical probes for the Hippo signaling pathway , which is crucial in regulating cell proliferation and organ size. researchgate.net The use of such probes can help to dissect the complex signaling cascade and its role in cancer.
For this compound to be a useful chemical probe, it would need to demonstrate high selectivity for a specific biological target. Its utility would be in its ability to modulate a particular protein or pathway, thereby helping to elucidate the biological consequences of that modulation. The structural differences between this compound and the well-studied fenamates, particularly the phenoxy linkage, might confer a unique selectivity profile, making it a potentially valuable tool for exploring new areas of biochemical pathways.
Q & A
Q. Methodological
- Directed Ortho-Metalation : Use of directing groups (e.g., -CONHR) with LDA/TMEDA in THF at -78°C achieves >90% ortho-substitution.
- Protecting Groups : Boc-protection of the amine prevents undesired N-arylation during Ullmann couplings.
- Microwave Assistance : Reduces reaction times from 24 hours to 2 hours (150°C, 300 W) while maintaining >80% yield .
What challenges arise in interpreting mass spectrometry data for trifluoromethyl-anilines, and how are they addressed?
Q. Advanced
- Fragmentation Patterns : CF₃ groups induce β-scission, producing dominant [M-CF₃]⁺ ions. High-resolution Orbitrap MS distinguishes isotopic clusters (³⁷Cl vs. CF₃).
- Adduct Formation : Sodium adducts ([M+Na]⁺) are minimized using 0.1% formic acid in ESI.
- Quantification : Use of deuterated internal standards (e.g., d₃-aniline) corrects for ion suppression in environmental samples (LOQ = 10 ng/L) .
How do solvent and base selection affect Ullmann coupling efficiency for phenoxy-aniline derivatives?
Q. Methodological
- Solvent Effects : DMF outperforms DMSO in solubility (ΔG_solv = -15 kcal/mol) but requires strict anhydrous conditions. Switch to diglyme enables higher temperatures (180°C) without decomposition.
- Base Strength : K₂CO₃ (pKₐ = 10.3) gives optimal deprotonation vs. side reactions; weaker bases (NaHCO₃) result in <40% conversion.
Statistical optimization (DoE) identifies ideal conditions: 10 mol% CuI, DMF, 130°C, 18 hours (92% yield) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
